Cas no 1026679-06-0 (4-Chloro-8-methylquinazolin-2-amine)

4-Chloro-8-methylquinazolin-2-amine is a quinazoline derivative with a chloro substituent at the 4-position and a methyl group at the 8-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its reactive chloro group allows for further functionalization, making it valuable for constructing heterocyclic frameworks. The presence of the 2-amine group enhances its potential as a building block for biologically relevant compounds, including kinase inhibitors and other therapeutic agents. The methyl substitution at the 8-position may influence steric and electronic properties, offering tailored reactivity for specific applications. Suitable for research and industrial use, it is characterized by high purity and stability under standard conditions.
4-Chloro-8-methylquinazolin-2-amine structure
1026679-06-0 structure
Product name:4-Chloro-8-methylquinazolin-2-amine
CAS No:1026679-06-0
MF:C9H8ClN3
MW:193.632920265198
MDL:MFCD22397492
CID:4559430

4-Chloro-8-methylquinazolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-8-methyl-2-quinazolinamine
    • 4-chloro-8-methylquinazolin-2-amine
    • 2-Quinazolinamine,4-chloro-8-methyl-
    • 2-Quinazolinamine, 4-chloro-8-methyl-
    • F15732
    • 4-Chloro-8-methylquinazolin-2-amine
    • MDL: MFCD22397492
    • Inchi: 1S/C9H8ClN3/c1-5-3-2-4-6-7(5)12-9(11)13-8(6)10/h2-4H,1H3,(H2,11,12,13)
    • InChI Key: HKLAFWMXOPWEJY-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=CC=C(C)C2=NC(N)=N1

Computed Properties

  • Exact Mass: 193.040675g/mol
  • Monoisotopic Mass: 193.040675g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Molecular Weight: 193.63g/mol
  • Topological Polar Surface Area: 51.8

4-Chloro-8-methylquinazolin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0995252-5g
4-chloro-8-methylquinazolin-2-amine
1026679-06-0 95%
5g
$2000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0323-250MG
4-chloro-8-methylquinazolin-2-amine
1026679-06-0 95%
250MG
¥ 1,372.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0323-5g
4-chloro-8-methylquinazolin-2-amine
1026679-06-0 95%
5g
¥10268.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0323-10g
4-chloro-8-methylquinazolin-2-amine
1026679-06-0 95%
10g
¥17114.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0323-5.0g
4-chloro-8-methylquinazolin-2-amine
1026679-06-0 95%
5.0g
¥10268.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0323-100.0mg
4-chloro-8-methylquinazolin-2-amine
1026679-06-0 95%
100.0mg
¥857.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0323-100mg
4-chloro-8-methylquinazolin-2-amine
1026679-06-0 95%
100mg
¥857.0 2024-04-26
eNovation Chemicals LLC
Y0995252-5g
4-chloro-8-methylquinazolin-2-amine
1026679-06-0 95%
5g
$2000 2025-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0323-1G
4-chloro-8-methylquinazolin-2-amine
1026679-06-0 95%
1g
¥ 3,425.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0323-100MG
4-chloro-8-methylquinazolin-2-amine
1026679-06-0 95%
100MG
¥ 858.00 2023-04-06

Additional information on 4-Chloro-8-methylquinazolin-2-amine

Exploring the Properties and Applications of 4-Chloro-8-methylquinazolin-2-amine (CAS No. 1026679-06-0)

4-Chloro-8-methylquinazolin-2-amine (CAS No. 1026679-06-0) is a specialized quinazoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the heterocyclic amine family, characterized by its unique molecular structure featuring a chloro substituent at the 4-position and a methyl group at the 8-position. Its amine functionality at the 2-position makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, a topic frequently searched in academic and industrial circles.

The growing demand for small molecule therapeutics has propelled the study of 4-Chloro-8-methylquinazolin-2-amine. Recent trends in drug discovery highlight its relevance in targeting protein-protein interactions (PPIs), a hot topic in oncology research. Users often search for "quinazoline-based kinase inhibitors" or "chloro-substituted heterocycles in drug design," reflecting the compound's niche applications. Its structural features enable modifications that enhance binding affinity and selectivity, key parameters in medicinal chemistry optimization.

From a synthetic perspective, CAS No. 1026679-06-0 serves as a precursor for multi-targeted inhibitors, aligning with the industry's shift toward polypharmacology. Laboratories frequently investigate its reactivity in palladium-catalyzed cross-coupling reactions, a technique dominating recent synthetic methodology publications. The compound's electron-deficient quinazoline core also makes it valuable for developing fluorescence probes, addressing the rising interest in bioimaging tools for cellular studies.

In agrochemical applications, derivatives of 4-Chloro-8-methylquinazolin-2-amine show promise as plant growth regulators, responding to the global focus on sustainable agriculture. Searches for "quinazoline pesticides" or "chlorinated nitrogen heterocycles" often lead to discussions about this compound's mode of action. Its ability to interfere with enzyme pathways in pests while maintaining low mammalian toxicity aligns with the green chemistry movement.

Analytical characterization of 1026679-06-0 typically involves advanced techniques like LC-MS and NMR spectroscopy, topics frequently queried by quality control specialists. The compound's chromatographic behavior and spectral fingerprints are well-documented, aiding in its identification during process chemistry development. These attributes contribute to its reliability as a building block in multi-step syntheses.

Recent patent analyses reveal increasing claims involving 4-Chloro-8-methylquinazolin-2-amine derivatives, particularly in immunomodulation applications. This correlates with search trends around "quinazoline immune checkpoint inhibitors" and "small molecule immunotherapeutics." The compound's drug-likeness parameters, including its Lipinski rule compliance, make it attractive for lead compound development in autoimmune disease research.

Environmental fate studies of CAS 1026679-06-0 indicate moderate persistence, prompting investigations into biodegradation pathways—a concern frequently raised in environmental chemistry forums. Its structure-activity relationship (SAR) studies are often cited in discussions about molecular docking simulations, a technique gaining traction in computational chemistry communities.

The crystalline form of 4-Chloro-8-methylquinazolin-2-amine has been characterized by X-ray diffraction, providing insights into its molecular packing and hydrogen bonding patterns. These structural details are crucial for understanding its solubility profile, a frequent search term among formulation scientists working on oral bioavailability enhancement strategies.

Emerging applications in material science explore this compound's potential as a ligand precursor for metal-organic frameworks (MOFs). This intersects with popular queries about "nitrogen-rich coordination compounds" and "porous materials synthesis." The chloromethyl-quinazoline moiety offers unique geometry for constructing functional nanomaterials with tailored porosity.

Safety assessments of 1026679-06-0 emphasize proper laboratory handling procedures, a subject of continuous interest in chemical safety training programs. While not classified as hazardous under standard protocols, its reactivity profile warrants precautions during scale-up processes, a concern reflected in process chemistry discussions.

The global market for quinazoline derivatives like 4-Chloro-8-methylquinazolin-2-amine is projected to grow, driven by demand in precision medicine and targeted therapies. This aligns with search trends analyzing "specialty chemicals market growth" and "pharmaceutical intermediates demand." Its role in developing third-generation kinase inhibitors positions it as a valuable asset in biopharmaceutical R&D pipelines.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1026679-06-0)4-Chloro-8-methylquinazolin-2-amine
A1022144
Purity:99%
Quantity:1g
Price ($):530.0